6-(methylthio)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
chromanol HMR 1556 , is a chemical compound with the following empirical formula: C17H24F3NO5S. Its CAS number is 223749-46-0, and its molecular weight is 411.44 g/mol .
Chemical Reactions Analysis
HMR 1556 primarily affects the IKs (slowly activating K+) current. Here are some key points:
- Reactions : It selectively inhibits the heteromeric KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel-mediated IKs current.
- Reagents and Conditions : Little or no inhibition of Herg, Kv1.3 (KCNA3), Kv1.5 (KCNA5), Kir2.1 (KCNJ2), or HCN2 (BCNG2) currents occurs in respective oocyte transfectants.
- Major Products : HMR 1556 is more potent than chromanol 293B, with an IC50 of 120 nM in hKCNE1-transfected Xenopus oocytes .
Scientific Research Applications
HMR 1556 finds applications in various scientific fields:
- Chemistry : Its role in ion channel research and drug development.
- Biology : Investigating potassium channel function and regulation.
- Medicine : Potential therapeutic applications related to cardiac arrhythmias.
- Industry : Developing novel drugs targeting IKs channels.
Mechanism of Action
The compound’s mechanism involves blocking the IKs channel, affecting potassium ion flow. Molecular targets and pathways related to this action remain an active area of research.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare HMR 1556 to other K+ channel blockers. Its unique properties may set it apart from related molecules.
Properties
CAS No. |
121537-61-9 |
---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) |
InChI Key |
WPZAUVRYUCIFAI-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)N=CN2 |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN2 |
Synonyms |
1H-Benzimidazole,5-(methylthio)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.